2-Chloro-4,6-dimethoxyquinoline
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-4,6-dimethoxyquinoline involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10ClNO2/c1-14-7-3-4-9-8(5-7)10(15-2)6-11(12)13-9/h3-6H,1-2H3 . The key for this compound is YTZHPKKVXBRSPD-UHFFFAOYSA-N .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical and Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications
Structural Studies and Cytotoxicity :
- A study conducted by Mansour et al. (2013) involved comprehensive theoretical and experimental structural studies on a derivative of 2-Chloro-4,6-dimethoxyquinoline. They used spectral methods and X-ray crystallography to understand its structure and performed cytotoxicity assays against several cancer cell lines, including breast cancer, colon carcinoma, and hepatocellular carcinoma (Mansour et al., 2013).
Anticancer Properties :
- Research by Sirisoma et al. (2009) discovered a compound related to this compound that was identified as a potent apoptosis inducer and an efficacious anticancer agent. This compound showed significant potential in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Antimicrobial Activity :
- A study by Bawa et al. (2009) synthesized and evaluated a series of 2-chloroquinoline-containing pyrazoline derivatives for antimicrobial activity. These compounds showed potent antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus (Bawa et al., 2009).
Ligand Synthesis for Metal Complexes :
- Franciò et al. (1999) developed new chiral ligands based on 8-Chloroquinoline. These ligands were used to create rhodium(III), palladium(II), and platinum(II) complexes, which were characterized by various methods including X-ray diffractometry (Franciò et al., 1999).
Synthetic Approaches and Chemical Properties :
- The synthesis and properties of various 2-chloroquinoline derivatives have been the subject of several studies. These include works by Osborne and Warmsley (1994) on sonochemical dehalogenation of substituted 2,4-dichloroquinolines, and by Hamama et al. (2018) reviewing recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs (Osborne & Warmsley, 1994); (Hamama et al., 2018).
Pharmaceutical Synthesis and Monitoring :
- Rao et al. (2006) developed a method for monitoring synthetic reactions during the manufacture of a key intermediate of antihypertensive drugs, where 4-amino-2-chloro-6,7-dimethoxy
Chemosensor Development :
- Prodi et al. (2001) characterized a 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium. This compound selectively binds to Cd^2+ and may be useful in measuring cadmium concentrations in various contexts (Prodi et al., 2001).
Crystal Structure and Molecular Inclusion :
- A study by Ashmore et al. (2007) on chloro-substituted diquinoline dibromide, a related compound, revealed its versatile molecular inclusion properties. The study detailed how this molecule interacts with various guest molecules, providing insights into its crystal engineering aspects (Ashmore et al., 2007).
Mechanism of Action
Target of Action
2-Chloro-4,6-dimethoxyquinoline is a heterocyclic compound belonging to the quinoline group
Mode of Action
It is suggested that it may inhibit key enzymes in Plasmodium species, thereby preventing their growth and proliferation
Biochemical Pathways
Given its potential antimalarial activity, it may interfere with the metabolic pathways of Plasmodium species, such as pyrimidine metabolism
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Chloro-4,6-dimethoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases and topoisomerases, which are crucial for DNA replication and cell division . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity and affecting cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and reduced cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, it inhibits the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins . This inhibition can result in the disruption of signaling pathways that are essential for cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro . In vivo studies have also demonstrated its potential for long-term therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis . These interactions can influence the overall metabolic state of the cell and impact cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, it can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals . These localization patterns are essential for understanding the precise mechanisms of action of this compound.
Properties
IUPAC Name |
2-chloro-4,6-dimethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-7-3-4-9-8(5-7)10(15-2)6-11(12)13-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZHPKKVXBRSPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303333 | |
Record name | 2-Chloro-4,6-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952435-01-7 | |
Record name | 2-Chloro-4,6-dimethoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952435-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4,6-dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4,6-dimethoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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